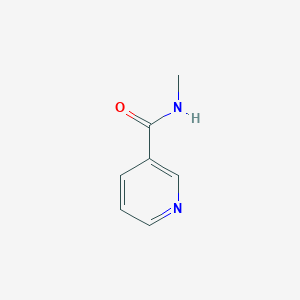

N-Methylnicotinamid

Übersicht

Beschreibung

N-Methylnicotinamide is an experimental drug with no approved indication or marketed formulation . It is a metabolite of niacinamide/nicotinamide and niacin/nicotinic acid (vitamin B3), and as such, N-Methylnicotinamide is used to diagnose niacin deficiency by measuring N-Methylnicotinamide in the urine . It has been shown to have antithrombotic and anti-inflammatory effects .

Synthesis Analysis

N-Methylnicotinamide is an endogenous metabolite produced mainly by nicotinamide N-methyltransferase (NNMT) . NNMT methylates nicotinamide to form 1-methylnicotinamide (MNA) using S-adenosyl-L-methionine (SAM) as the methyl donor .Molecular Structure Analysis

The molecular weight of N-Methylnicotinamide is 136.15, and its molecular formula is C7H8N2O .Chemical Reactions Analysis

The reaction of N-Methylnicotinamide formation takes place during the metabolism of NAD (nicotinamide adenine dinucleotide). NNMT (nicotinamide N-methyltransferase) is an enzyme that in humans is encoded by the NNMT gene. NNMT catalyzes the methylation of nicotinamide and similar compounds using the methyl donor S-adenosyl methionine (SAM-e) to produce S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide .Physical And Chemical Properties Analysis

N-Methylnicotinamide is an endogenous metabolite . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Stoffwechselkoordination in der Skelettmuskulatur

N-Methylnicotinamid: wurde als ein in der Skelettmuskulatur produziertes Signalmolekül identifiziert, das den Energiestoffwechsel koordiniert. Es ist das Produkt des Enzyms Nicotinamid-N-Methyltransferase (NNMT) und spielt eine Rolle bei der Umstellung vom Kohlenhydrat- auf den Fettstoffwechsel während energiedefizitärer Bewegung. Erhöhte MNA-Spiegel wurden nach strenger Kalorienrestriktion in Kombination mit Bewegung beobachtet, was auf sein Potenzial als Biomarker für Stoffwechselstörungen hindeutet .

Potenzielle Myokin-Funktion

MNA könnte als Myokin fungieren, eine Art von Zytokin, das von Muskelfasern produziert wird und die Nutzung von Energiespeichern als Reaktion auf niedrige Muskelenergieverfügbarkeit verbessert. Dies wird durch die Beobachtung gestützt, dass MNA die Lipolyse direkt stimulieren kann, was auf seine Rolle bei der Mobilisierung von Energiesubstraten aus Speichern im weißen Fettgewebe und der Leber hindeutet .

Anwendungen in der Analytischen Chemie

Die Reaktion zwischen N1-Methylnicotinamidiodid (NMNI) und Verbindungen, die eine aktive Methylengruppe enthalten, ergibt ein fluoreszierendes Produkt. Diese Reaktion hat analytische Anwendungen, wie z. B. die quantitative Bestimmung bestimmter Medikamente. Die Fluoreszenzeigenschaften der Reaktionsprodukte können in verschiedenen Assays und Nachweismethoden genutzt werden .

Biomarker für Fettleibigkeit und verwandte Erkrankungen

Aufgrund seiner Rolle im Energiestoffwechsel und der Regulation von Stoffwechselgenen könnte MNA als Biomarker dienen, um Personen mit Fettleibigkeit und damit verbundenen Stoffwechselstörungen in einem frühen Stadium zu identifizieren. Diese Anwendung ist besonders relevant angesichts der globalen Zunahme von Fettleibigkeit und den damit verbundenen Gesundheitsrisiken .

Pharmakologische Forschung

MNA und seine Derivate sind in der pharmakologischen Forschung von Interesse für die Entwicklung neuer Therapeutika. Die Wechselwirkungen der Verbindung mit verschiedenen biologischen Signalwegen machen sie zu einem Kandidaten für die Arzneimittelentwicklung und -forschung, insbesondere im Kontext von Stoffwechselkrankheiten .

Ernährungswissenschaft

In der Ernährungswissenschaft ist die Rolle von MNA im Energiestoffwechsel und seine potenziellen Auswirkungen auf die Erhaltung der Muskelmasse während des Gewichtsverlusts ein interessantes Thema. Die Erforschung von MNA könnte zu neuen Erkenntnissen über Diät- und Trainingsprogramme führen, insbesondere solche, die darauf abzielen, Fettleibigkeit zu bekämpfen und gleichzeitig die fettfreie Masse zu erhalten .

Wirkmechanismus

Target of Action

N-Methylnicotinamide (MNAM) is a metabolite of nicotinamide (NAM), and its primary target is the enzyme Nicotinamide N-methyltransferase (NNMT) . NNMT is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification . It has been found to be overexpressed in various solid cancer tissues .

Mode of Action

NNMT catalyzes the methylation of nicotinamide and similar compounds using the methyl donor S-adenosyl methionine (SAM-e) to produce S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide . In cancer cells, upregulation of NNMT increases c-myc expression via SIRT1-mediated c-myc deacetylation, which in turn promotes glycolysis and EGFR-TKI resistance .

Biochemical Pathways

NNMT plays a crucial role in the methylation pathway, where it uses SAM-e as a methyl donor. Moreover, the interactions between NNMT with CD38 or BST1 that are NAD±degrading enzymes suggest that they work coordinately to regulate cellular NAD+ levels .

Pharmacokinetics

Information about the pharmacokinetics of N-Methylnicotinamide is limited. It is known that n-methylnicotinamide is excreted in the urine .

Result of Action

N-Methylnicotinamide has been shown to have various effects at the molecular and cellular level. It has been found to increase skin vascular permeability in rats . It is also an endogenous activator of prostacyclin synthesis and can therefore regulate thrombolytic and inflammatory processes in the cardiovascular system .

Action Environment

The action of N-Methylnicotinamide can be influenced by various environmental factors. For instance, it has been suggested that N-Methylnicotinamide could coordinate metabolism as a cross-tissue signaling molecule able to mobilize energy substrates from stores in white adipose tissue (WAT) and the liver . Furthermore, it has been found in various natural sources such as the alga Undaria pinnatifida, the Judas’ ear fungus, and green tea .

Safety and Hazards

Zukünftige Richtungen

The complexity of the role of NNMT in healthy and disease states is slowly being elucidated and provides an indication that NNMT may be an interesting therapeutic target for a variety of diseases including cancer, diabetes, and obesity . The prospection of NR and NMN to find potential food sources and their dietary contribution in increasing NAD+ levels are still an unexplored field of research .

Biochemische Analyse

Biochemical Properties

N-Methylnicotinamide interacts with a variety of enzymes, proteins, and other biomolecules. It is notably associated with nicotinamide N-methyltransferase (NNMT), a metabolic enzyme that controls methylation potential, impacting DNA and histone epigenetic modification . The nature of these interactions significantly influences the biochemical reactions in which N-Methylnicotinamide participates .

Cellular Effects

N-Methylnicotinamide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in pancreatic carcinoma cells, N-Methylnicotinamide was found to be associated with lower migration and invasion capacity .

Molecular Mechanism

At the molecular level, N-Methylnicotinamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methylnicotinamide change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of N-Methylnicotinamide vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-Methylnicotinamide is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-8-7(10)6-3-2-4-9-5-6/h2-5H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVXHFWBYUDDBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870467 | |

| Record name | N-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methylnicotinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

114-33-0 | |

| Record name | N′-Methylnicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylnicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-methylnicotinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Methylnicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINYL METHYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3I82S5L8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methylnicotinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

103.5 °C | |

| Record name | N-methylnicotinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Methylnicotinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

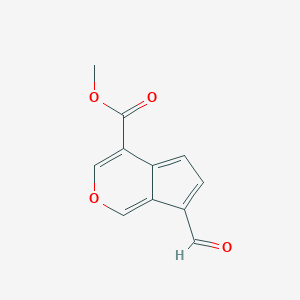

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)

![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)